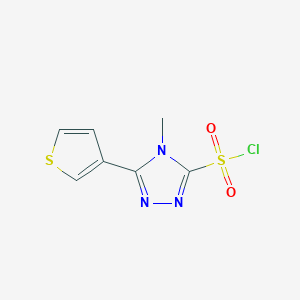![molecular formula C7H10O5S B13196148 Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C7H10O5S and a molecular weight of 206.22 g/mol This compound is characterized by its unique spiro structure, which includes an oxathiane ring fused with a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur atoms, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spiro structures.
Biology: The compound can be used in studies involving enzyme inhibition, as its unique structure may interact with specific biological targets.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The oxathiane ring and carboxylate group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the ring can undergo redox reactions, influencing oxidative stress pathways. These interactions can modulate various biochemical processes, making the compound useful in research focused on enzyme inhibition and redox biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide: This compound has a similar spiro structure but includes an additional methyl group, which may alter its reactivity and biological activity.
4-Methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carbonitrile 5,5-dioxide: This compound features a nitrile group instead of a carboxylate, which can significantly change its chemical properties and applications.
Uniqueness
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is unique due to its specific combination of an oxathiane ring and a carboxylate group. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility makes it a valuable compound in both chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C7H10O5S |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
methyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C7H10O5S/c1-11-6(8)5-7(12-5)2-3-13(9,10)4-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
XISKBVBJUVDEAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(O1)CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


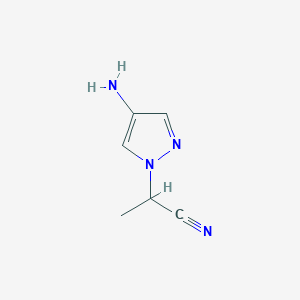

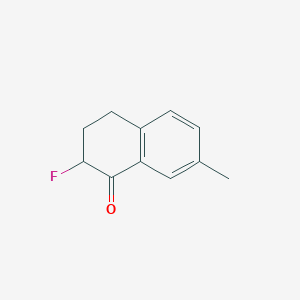


![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
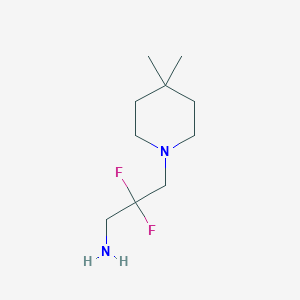


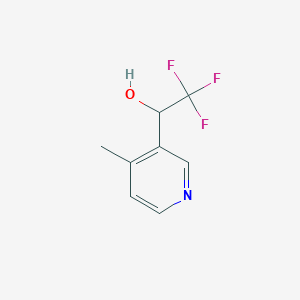
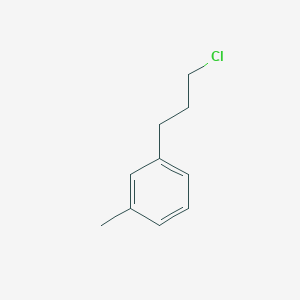
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)

